Product packaging for 4-Ethoxy-4-phenylpiperidine(Cat. No.:)

4-Ethoxy-4-phenylpiperidine

Cat. No.: B8748133
M. Wt: 205.30 g/mol
InChI Key: GMBVQDPSOSICDP-UHFFFAOYSA-N
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Description

Overview of the Piperidine (B6355638) Scaffold in Organic Synthesis and Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of organic molecules. nih.govatamanchemicals.com Its significance is underscored by its presence in numerous natural products, and it is considered one of the most important synthetic fragments in the design of new molecules. nih.govajchem-a.com The piperidine scaffold is the third most common ring system found in small-molecule drugs, highlighting its importance in medicinal chemistry. thieme.de

The versatility of the piperidine ring lies in its ability to be functionalized at various positions, leading to a wide diversity of substituted piperidines with distinct chemical and physical properties. thieme.deijnrd.org The development of efficient and cost-effective methods for the synthesis of these substituted piperidines is a continuous and important endeavor in modern organic chemistry. nih.govajchem-a.com Synthetic strategies often involve the hydrogenation or reduction of pyridine (B92270) derivatives, which are common precursors to piperidines. nih.gov Other methods include alkene cyclization and various multicomponent reactions. nih.govajchem-a.com The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, is a crucial aspect of its chemical behavior and its interaction with biological targets. atamanchemicals.com

Historical Context of 4-Phenylpiperidine (B165713) Derivatives within Academic Chemistry

The 4-phenylpiperidine framework is a well-established and extensively studied class of compounds within academic and industrial research. These derivatives have long been recognized for their interesting chemical properties and potential applications. Early research into 4-phenylpiperidine derivatives laid the groundwork for the synthesis and characterization of a multitude of analogs.

Structure-activity relationship studies on various 4-phenylpiperidine derivatives have been a recurring theme in medicinal chemistry research. sigmaaldrich.com For instance, research has explored how different substituents on the piperidine ring and the phenyl group influence the molecule's properties. chemsrc.comresearchgate.net The synthesis of diastereoisomeric 4-phenylpiperidines has also been a subject of investigation to understand the impact of stereochemistry on their behavior. cdnsciencepub.comcdnsciencepub.com The development of novel synthetic routes to access these compounds, including strategies for stereoselective synthesis, continues to be an active area of research. chemsrc.com

Rationale and Scope of Research on 4-Ethoxy-4-phenylpiperidine

The specific compound, this compound, represents a particular modification of the 4-phenylpiperidine scaffold. The introduction of an ethoxy group at the 4-position, alongside the phenyl group, significantly alters the electronic and steric properties of the molecule compared to its parent 4-phenylpiperidine.

Research into this compound and its analogs is driven by the desire to understand how these structural modifications influence the compound's chemical reactivity and potential utility. The synthesis of this compound can be approached through various organic reactions, with one potential route involving the reaction of 4-phenylpiperidine. ontosight.ai A key intermediate in some synthetic pathways leading to related structures is 4-cyano-4-phenylpiperidine. google.com The presence of both the ethoxy and phenyl groups contributes to the lipophilicity of the molecule. ontosight.ai

The study of this compound and its derivatives contributes to the broader understanding of structure-property relationships within the 4-phenylpiperidine class of compounds. This knowledge is valuable for the rational design of new molecules with specific, desired characteristics for various applications in chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B8748133 4-Ethoxy-4-phenylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-ethoxy-4-phenylpiperidine

InChI

InChI=1S/C13H19NO/c1-2-15-13(8-10-14-11-9-13)12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3

InChI Key

GMBVQDPSOSICDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCNCC1)C2=CC=CC=C2

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 4 Ethoxy 4 Phenylpiperidine

Reactivity Profile of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of 4-ethoxy-4-phenylpiperidine is a secondary amine, which imparts nucleophilic and basic properties. This allows for a range of reactions to modify the scaffold, primarily through N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can readily react with alkyl halides, tosylates, or other alkylating agents to form N-substituted derivatives. The reaction typically proceeds via a nucleophilic substitution mechanism. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions. For instance, in the synthesis of related phenylpiperidine derivatives, the alkylation is often carried out in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of amides. For example, the reaction of 4-phenylpiperidine (B165713) with acetyl chloride in the presence of a base yields N-acetyl-4-phenylpiperidine. A similar reactivity is expected for this compound, providing a route to a variety of N-acyl derivatives.

The reactivity of the piperidine nitrogen is influenced by steric hindrance around the nitrogen atom and the electronic nature of the substituents on the piperidine ring and the N-substituent.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halides (e.g., R-X where X = Cl, Br, I), TosylatesN-Alkyl-4-ethoxy-4-phenylpiperidine
N-AcylationAcyl chlorides (e.g., R-COCl), Acid anhydridesN-Acyl-4-ethoxy-4-phenylpiperidine

Reactions and Functional Group Interconversions at the C4-Position

The C4-position of this compound is a quaternary carbon bearing a phenyl group and an ethoxy group. The tertiary ether linkage is the primary site for chemical transformations at this position.

Acid-Catalyzed Hydrolysis: The most significant reaction at the C4-position is the cleavage of the ether bond under acidic conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.com Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) leads to the formation of 4-hydroxy-4-phenylpiperidine and the corresponding ethyl halide. libretexts.org The mechanism of this cleavage can proceed via either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate. wikipedia.orgmasterorganicchemistry.com Given the presence of the phenyl group which can stabilize a positive charge, an SN1-like mechanism involving a tertiary carbocation intermediate is plausible. wikipedia.org

Functional Group Interconversion of the C4-Hydroxy Group: Once hydrolyzed to 4-hydroxy-4-phenylpiperidine, the resulting tertiary alcohol opens up further possibilities for functional group interconversions. While direct nucleophilic substitution on the tertiary alcohol is difficult, it can be converted into a better leaving group, for instance, by protonation in the presence of a strong acid, which can then be displaced by a nucleophile.

Derivatization Strategies for Structural Elaboration

The this compound scaffold can be further elaborated through various derivatization strategies to explore structure-activity relationships in medicinal chemistry or to synthesize more complex target molecules. These strategies primarily target the piperidine nitrogen and the phenyl ring.

Modification of the N-Substituent: As discussed in section 3.1, the piperidine nitrogen can be functionalized with a wide array of alkyl and acyl groups. This is a common strategy in the development of phenylpiperidine-based pharmaceuticals, where the nature of the N-substituent can significantly influence biological activity. nih.gov

Substitution on the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the reaction conditions need to be carefully controlled to avoid side reactions with the piperidine ring. Common substitutions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. The directing effects of the piperidine ring would need to be considered. Alternatively, functionalized phenyl precursors can be used in the synthesis of the this compound core to introduce desired substituents on the aromatic ring.

Derivatization SiteReaction TypePotential Modifications
Piperidine NitrogenN-Alkylation, N-AcylationIntroduction of various alkyl, arylalkyl, and acyl groups.
Phenyl RingElectrophilic Aromatic SubstitutionIntroduction of nitro, halogen, alkyl, and acyl groups.

Mechanistic Investigations of Key Chemical Reactions

While specific mechanistic studies on this compound are not extensively reported, the reaction mechanisms can be inferred from studies on analogous piperidine scaffolds and related functional groups.

Free-radical reactions can provide pathways for the functionalization of the piperidine ring. For instance, radical halogenation, often initiated by UV light or a radical initiator like AIBN, can lead to the substitution of hydrogen atoms on the piperidine ring with halogens. wikipedia.org The regioselectivity of such reactions can be influenced by the stability of the resulting carbon-centered radicals. In the context of this compound, the benzylic-like positions on the piperidine ring (C2 and C6) could be susceptible to radical abstraction. However, the presence of the electron-rich phenyl and ethoxy groups might also influence the reaction pathways.

Electrophilic Substitution: As mentioned, the phenyl ring can undergo electrophilic aromatic substitution. The piperidine ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the protonated nitrogen under acidic conditions.

Nucleophilic Substitution: The primary nucleophilic substitution reaction involving this compound is the acid-catalyzed cleavage of the ether bond at the C4-position. wikipedia.orglibretexts.orgmasterorganicchemistry.com The mechanism is dependent on the reaction conditions and the stability of the carbocation intermediate.

SN1 Mechanism: In the presence of a strong acid, the ether oxygen is protonated, creating a good leaving group (ethanol). Departure of ethanol (B145695) would generate a tertiary carbocation at C4, which is stabilized by the adjacent phenyl group. This carbocation would then be attacked by a nucleophile (e.g., a halide ion from the acid) to give the final product. wikipedia.orgmasterorganicchemistry.com

SN2 Mechanism: If the carbocation is not sufficiently stable, or under different reaction conditions, a bimolecular nucleophilic substitution (SN2) could occur. In this case, the nucleophile would attack the carbon of the ethyl group, with the protonated 4-hydroxy-4-phenylpiperidine acting as the leaving group. wikipedia.org

The balance between these two mechanisms is a key aspect of the reactivity at the C4-position.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-ethoxy-4-phenylpiperidine would exhibit distinct signals for each unique proton environment. The phenyl protons would typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The ethoxy group would be characterized by a quartet for the methylene (B1212753) protons (-O-CH₂-) around δ 3.4-3.6 ppm, coupled to a triplet for the methyl protons (-CH₃) at approximately δ 1.1-1.3 ppm. The piperidine (B6355638) ring protons would present as a series of multiplets in the upfield region. The axial and equatorial protons at the C2, C3, C5, and C6 positions would be chemically non-equivalent and show complex splitting patterns due to geminal and vicinal coupling. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The phenyl group would show signals in the δ 125-145 ppm range, with the ipso-carbon (the one attached to the piperidine ring) being distinct. The quaternary carbon at position 4, bonded to the phenyl, ethoxy, and two other carbon atoms of the piperidine ring, would appear at a characteristic downfield shift, likely in the δ 75-85 ppm region. The carbons of the ethoxy group would be observed around δ 58-65 ppm (-O-CH₂) and δ 15-20 ppm (-CH₃). The piperidine ring carbons would resonate in the δ 30-55 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho, meta, para)7.2 - 7.5 (m)125 - 145
Piperidine-H (axial/equatorial at C2, C6)Multiplets~45 - 55
Piperidine-H (axial/equatorial at C3, C5)Multiplets~30 - 40
Ethoxy -CH₂-~3.5 (q)~60 - 65
Ethoxy -CH₃~1.2 (t)~15 - 18
Piperidine N-HBroad singlet-
Quaternary C4-~75 - 85

Note: These are predicted values and can vary based on the solvent and experimental conditions. m = multiplet, q = quartet, t = triplet.

Two-Dimensional NMR Techniques for Structural Proof

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the piperidine and ethoxy groups. For instance, correlations would be observed between the ethoxy methylene and methyl protons, and among the adjacent protons of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They would be valuable in determining the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the phenyl and ethoxy groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₃H₁₉NO) with high confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of the ethoxy group to form a stable carbocation.

Cleavage of the piperidine ring, leading to characteristic fragment ions.

Loss of ethylene (B1197577) from the ethoxy group.

Analysis of these fragmentation patterns would provide strong corroborating evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and provides information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A key feature would be the C-O stretching vibration of the ether linkage, typically appearing as a strong band in the 1050-1150 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring would be visible as a moderate band in the 3300-3500 cm⁻¹ region. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong and sharp signals in the Raman spectrum. The C-H stretching vibrations would also be prominent.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
N-H (Piperidine)Stretching3300 - 3500 (moderate, broad)Weak
C-H (Aromatic)Stretching> 3000 (multiple, weak)Strong
C-H (Aliphatic)Stretching< 3000 (multiple, strong)Strong
C=C (Aromatic)Stretching1450 - 1600 (multiple, moderate)Strong
C-O (Ether)Stretching1050 - 1150 (strong)Moderate
C-N (Amine)Stretching1250 - 1020 (moderate)Moderate

By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, confirming its atomic connectivity, functional groups, molecular weight, and three-dimensional arrangement.

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute configuration, stereochemistry, and conformational details of a molecule, which are critical for understanding its structure-function relationship. nih.gov The process involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map can be generated, from which the exact position of each atom in the crystal lattice can be determined.

For a molecule like this compound, X-ray crystallography would definitively establish the conformation of the piperidine ring, which typically adopts a chair conformation. It would also reveal the precise bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's solid-state structure. The orientation of the phenyl and ethoxy substituents relative to the piperidine ring would be clearly defined.

While specific crystallographic data for this compound is not available in the public domain based on the conducted research, the table below illustrates the typical parameters obtained from an X-ray crystallographic analysis for a related piperidine derivative. This data is essential for computational modeling and rational drug design. nih.gov

Crystallographic ParameterDescriptionExample Data (Hypothetical for a Phenylpiperidine Derivative)
Chemical FormulaThe elemental composition of the molecule.C₁₃H₁₉NO
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 7.4 Å, b = 31.9 Å, c = 8.1 Å, β = 107.6°
Volume (V)The volume of the unit cell.1822.4 ų
ZThe number of molecules per unit cell.4

Thermal Analysis Techniques for Understanding Phase Behavior and Stability (e.g., DSC, TGA)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature or time. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods for characterizing the thermal behavior of pharmaceutical compounds like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This technique is highly sensitive to thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, providing information on its purity and crystalline form.

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated or cooled in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition. This is crucial for establishing storage conditions and assessing stability.

No specific experimental DSC or TGA data were found for this compound in the reviewed literature. However, the table below outlines the key information that would be obtained from such analyses.

TechniqueParameter MeasuredSignificance for this compound
DSCMelting Point (Tₘ)Indicates purity and the temperature of solid-to-liquid phase transition.
DSCEnthalpy of Fusion (ΔH₟)Quantifies the energy required to melt the solid, related to crystallinity.
TGAOnset of Decomposition (Tₒ)Defines the upper-temperature limit of the compound's thermal stability.
TGAMass Loss (%)Indicates the extent of decomposition and can reveal the presence of volatiles.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The technique is primarily used to quantify the concentration of a substance and to gain information about its electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the phenyl group, which acts as a chromophore. The benzene (B151609) ring exhibits characteristic π → π* transitions. The piperidine and ethoxy groups, containing non-bonding electrons (n-electrons) on the nitrogen and oxygen atoms, respectively, act as auxochromes. These auxochromes can influence the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption peaks of the phenyl chromophore. These electronic transitions provide insight into the molecular orbital energies of the compound. msu.edu

Specific experimental UV-Vis spectral data for this compound were not found. The table below summarizes the type of data obtained from a UV-Vis spectroscopic analysis and its interpretation.

ParameterDescriptionExpected Observation for this compound
λₘₐₓ (Lambda max)The wavelength at which maximum absorbance occurs.Absorption bands in the UV region (typically ~200-280 nm) corresponding to π → π* transitions of the phenyl ring.
Molar Absorptivity (ε)A measure of how strongly the compound absorbs light at λₘₐₓ.The intensity of the absorption bands provides information about the probability of the electronic transition.
Electronic TransitionsThe promotion of electrons to higher energy orbitals upon light absorption.Primarily π → π* transitions associated with the aromatic system. Possible n → π* transitions may also be observed.

Computational and Theoretical Chemistry of 4 Ethoxy 4 Phenylpiperidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT studies on 4-ethoxy-4-phenylpiperidine would provide insights into its optimized geometry, including bond lengths and angles. These calculations can also yield important electronic properties such as the dipole moment and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. While specific DFT data for this compound is not available, studies on similar piperidine (B6355638) derivatives have successfully employed DFT to predict their structural and electronic properties.

Ab Initio Methods for Molecular Property Prediction

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, provide a rigorous approach to predicting molecular properties. For this compound, ab initio calculations could be used to determine its ground-state energy, ionization potential, and electron affinity. While computationally more intensive than DFT, ab initio methods can offer a higher level of accuracy for certain properties.

Conformational Analysis and Energy Landscape Mapping

The piperidine ring in this compound can adopt various conformations, primarily chair and boat forms, with the substituents (ethoxy and phenyl groups) in either axial or equatorial positions. Conformational analysis involves mapping the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. Computational studies on substituted piperidines have shown that the chair conformation is generally the most stable. For this compound, it would be expected that the bulkier phenyl and ethoxy groups would preferentially occupy equatorial positions to minimize steric hindrance. A detailed energy landscape map would quantify the energy differences between these conformers.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The accuracy of these predictions depends on the level of theory and the basis set used. Such calculations would be invaluable for assigning the peaks in an experimental NMR spectrum to specific atoms within the molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, this would allow for the assignment of specific spectral bands to the stretching and bending motions of its various functional groups, such as the C-O-C ether linkage, the aromatic C-H bonds of the phenyl group, and the C-N bond of the piperidine ring.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, identifying the most likely pathways and characterizing the high-energy transition states that connect reactants, intermediates, and products. For this compound, this could involve modeling its synthesis or its potential metabolic pathways. By calculating the activation energies for different reaction steps, researchers can gain insight into the kinetics and mechanisms of these transformations.

Molecular Orbital Theory and Frontier Orbital Analysis (e.g., HOMO-LUMO energy levels)

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and its electronic excitation properties. For this compound, a frontier orbital analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

A hypothetical data table for the frontier orbital energies of this compound, as would be generated from a DFT calculation, is presented below. Please note that these are illustrative values and are not derived from an actual calculation.

ParameterEnergy (eV)
HOMO Energy-8.5
LUMO Energy-1.2
HOMO-LUMO Gap7.3

Quantitative Structure-Property Relationship (QSPR) Studies Focusing on Chemical and Physical Attributes

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. For this compound and its analogs, QSPR studies are pivotal in predicting various physicochemical attributes without the need for extensive experimental measurements. These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the molecule's structural and electronic features.

Research in the field of 4-phenylpiperidine (B165713) derivatives has often focused on Quantitative Structure-Activity Relationships (QSAR) to understand their biological effects, particularly their analgesic properties. However, the underlying principles and many of the calculated molecular descriptors are shared with QSPR. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic parameters.

Detailed Research Findings:

For instance, the introduction of an ethoxy group at the 4-position, in place of a simple hydrogen or a hydroxyl group, significantly influences several key molecular descriptors. The ethoxy group, with its alkyl chain and oxygen atom, impacts the molecule's lipophilicity, polarizability, molar refractivity, and steric bulk.

Lipophilicity (logP): The partition coefficient (logP) is a critical parameter in assessing a molecule's solubility and permeability. The ethoxy group generally increases the lipophilicity of the 4-phenylpiperidine scaffold. Computational models are used to predict these values, which are crucial for understanding how the compound might behave in biological systems.

Molar Refractivity and Polarizability: These descriptors relate to the molecule's volume and the ease with which its electron cloud can be distorted by an external electric field. The addition of the ethoxy group increases both the molar refractivity and polarizability of the parent 4-phenylpiperidine structure. These parameters are important for modeling dispersion forces in intermolecular interactions.

Electronic Properties: Descriptors such as the dipole moment and electrostatic potential are influenced by the electronegative oxygen atom in the ethoxy group. These electronic features play a significant role in how the molecule interacts with its environment.

The following data tables provide a comparative look at the calculated molecular descriptors for 4-phenylpiperidine and some of its 4-substituted analogs, including a hypothetical representation for this compound based on general computational principles for similar structures. These values are typically derived from computational chemistry software and databases.

Table 1: Calculated Physicochemical Properties of 4-Substituted-4-phenylpiperidine Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPMolar Refractivity (cm³/mol)Polarizability (ų)
4-PhenylpiperidineC₁₁H₁₅N161.252.3551.3420.35
4-Hydroxy-4-phenylpiperidineC₁₁H₁₅NO177.251.9853.0220.98
4-Methoxy-4-phenylpiperidine (B8772622)C₁₂H₁₇NO191.272.5457.6722.84
This compoundC₁₃H₁₉NO205.302.9162.3224.70

Note: The data presented in this table are computationally predicted values and may vary depending on the software and calculation methods used.

Table 2: Key Molecular Descriptors for QSPR Analysis

Descriptor TypeExamplesRelevance to Physicochemical Properties
Constitutional Molecular Weight, Atom CountBasic molecular size and composition.
Topological Wiener Index, Kier & Hall IndicesDescribes molecular branching and connectivity.
Geometrical Molecular Surface Area, Molecular VolumeRelates to the steric bulk and shape of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesGoverns electrostatic interactions and chemical reactivity.
Lipophilicity logP, logDDetermines solubility and membrane permeability.

QSPR models are typically built using statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms. These models take the calculated molecular descriptors as independent variables to predict a specific physicochemical property (the dependent variable). For a series of 4-substituted-4-phenylpiperidines, a QSPR equation might look like:

Predicted Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where 'c' represents the regression coefficients determined from the statistical analysis. Such models, once validated, can be powerful tools for the in silico design and screening of new compounds with desired chemical and physical attributes, thereby streamlining the research and development process.

Structure Property Relationships in 4 Substituted Piperidines Non Biological Context

Influence of Substituent Effects on Spectroscopic Signatures and Chemical Reactivity

The electronic and steric nature of substituents at the 4-position of the piperidine (B6355638) ring significantly modulates its spectroscopic and reactive behavior. The presence of both an ethoxy and a phenyl group at the same carbon atom in 4-ethoxy-4-phenylpiperidine introduces unique electronic effects that can be observed in its spectroscopic signatures.

Spectroscopic Signatures:

In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, the electronegativity of the oxygen atom in the ethoxy group is expected to deshield the adjacent quaternary carbon (C-4), leading to a downfield chemical shift in the ¹³C NMR spectrum. The chemical shift of this carbon would also be influenced by the anisotropic effect of the phenyl ring. The protons of the ethoxy group would present as a characteristic quartet and triplet pattern in the ¹H NMR spectrum. The chemical shifts of the piperidine ring protons are influenced by the conformational preferences of the ring and the orientation of the substituents. For instance, axial and equatorial protons will exhibit different chemical shifts and coupling constants.

Chemical Reactivity:

The chemical reactivity of this compound is largely dictated by the presence of the piperidine nitrogen and the ether linkage. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule. However, the steric hindrance imposed by the bulky 4-phenyl and 4-ethoxy groups may modulate its nucleophilicity.

The ether linkage at the 4-position is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions. The presence of the phenyl group can influence this reactivity through electronic effects. General reactions of 4-phenylpiperidine (B165713) derivatives include oxidation to form piperidinones and substitution reactions at the piperidine ring or the phenyl ring. The ethoxy group in this compound could potentially be a target for ether cleavage reactions.

Conformational Dynamics and Their Impact on Chemical Properties

For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov In the case of 4-phenylpiperidine, the conformational energy is nearly unchanged upon protonation, suggesting a stable conformational preference for the phenyl group. nih.gov For this compound, the preferred conformation will be a balance between the steric bulk of the phenyl and ethoxy groups. Generally, bulky substituents favor the equatorial position to minimize 1,3-diaxial interactions. However, the presence of two substituents on the same carbon complicates this analysis.

Computational studies on N-methylpiperidine have shown that the energy difference between chair and twist-boat conformers can be determined, highlighting the dynamic nature of the piperidine ring. rsc.org The specific conformational equilibrium of this compound would influence its reactivity, as the accessibility of the nitrogen lone pair and the reactivity of the ether linkage can be dependent on the substituent's orientation.

Stereochemical Influence on Molecular Geometry and Reactivity

The stereochemistry of this compound is a key factor in determining its three-dimensional structure and, by extension, its reactivity. The C-4 carbon is a stereocenter if the substituents on the nitrogen or other parts of the piperidine ring create a chiral environment. The presence of stereoisomers can lead to different molecular geometries and reactivity profiles.

The relative orientation of the ethoxy and phenyl groups (axial vs. equatorial) significantly impacts the molecular geometry. This, in turn, can influence the approach of reagents to the reactive centers of the molecule, namely the nitrogen atom and the ether functional group. For instance, the steric hindrance around the nitrogen atom will differ between conformers, affecting its nucleophilicity and basicity.

Studies on related 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that the size of the 4-alkyl substituent can force the phenyl group into an axial conformation, which is not typical for monosubstituted piperidines. nih.gov This highlights the subtle interplay of steric effects in determining the preferred conformation and, therefore, the molecular geometry.

Photophysical Properties and Their Structural Dependence

The photophysical properties of this compound are expected to be dominated by the phenyl group, which is a known chromophore. The absorption of ultraviolet light by the phenyl ring can lead to electronic transitions, resulting in fluorescence or other photophysical phenomena.

The substitution pattern on the phenyl ring and its interaction with the piperidine and ethoxy groups can influence the energy of these transitions and the efficiency of photophysical processes. While specific data for this compound is not available, studies on other substituted aromatic compounds can provide general insights. For instance, the introduction of an ethoxy group can sometimes lead to a red-shift in the absorption and emission spectra. The local environment and conformational flexibility of the molecule can also affect its photophysical behavior by influencing non-radiative decay pathways.

Intermolecular Interactions and Supramolecular Assembly (if relevant)

In the solid state, molecules of this compound can interact with each other through various non-covalent interactions, leading to the formation of specific crystal structures. The nature of these intermolecular interactions is dictated by the functional groups present in the molecule.

The piperidine nitrogen can act as a hydrogen bond acceptor, while the N-H group (if present, i.e., in the protonated form or as a secondary amine) can act as a hydrogen bond donor. The phenyl group can participate in π-π stacking and C-H···π interactions. The ethoxy group, with its oxygen atom, can also act as a hydrogen bond acceptor.

Applications As Chemical Building Blocks and Intermediates in Advanced Research

Role in the Synthesis of Complex Organic Molecules

The 4-phenylpiperidine (B165713) structure is a well-established pharmacophore, particularly for ligands targeting opioid receptors. researchgate.net This framework is the foundation for numerous clinically important analgesic drugs, including Pethidine (Meperidine) and Fentanyl. painphysicianjournal.comnih.gov The synthesis of novel, complex organic molecules for pharmaceutical research often involves the use and modification of this core structure.

4-Ethoxy-4-phenylpiperidine serves as a valuable intermediate and building block in this context. Organic chemists and medicinal chemists utilize such intermediates to generate libraries of related compounds, where systematic modifications are made to explore structure-activity relationships (SAR). The ethoxy group at the 4-position is one such modification. By synthesizing analogs with different ether, ester, or alkyl groups at this position, researchers can fine-tune the pharmacological properties of the resulting molecules. For instance, studies on related compounds have shown that replacing the N-methyl group of pethidine with substituents containing ether linkages can lead to an increase in analgesic potency. nih.gov

The synthesis of next-generation analgesics and other neuro-active compounds often starts with functionalized piperidines. researchgate.net The incorporation of the 4-phenylpiperidine core into different molecular architectures has led to the discovery of potent agents with improved pharmacological profiles. nih.gov Therefore, this compound and similar derivatives act as key starting points or intermediates for creating these more complex and potentially therapeutic molecules.

Use as Chiral Auxiliaries or Ligands in Asymmetric Catalysis (if applicable)

Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, is crucial in modern pharmacology. This is often achieved using chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org While the asymmetric synthesis of piperidine (B6355638) derivatives is an important and active area of research, there is no significant evidence in the reviewed academic literature to suggest that this compound itself is used as a chiral auxiliary or as a ligand in asymmetric catalysis. nih.gov The compounds typically employed for these purposes, such as oxazolidinones or camphor (B46023) derivatives, have distinct structural features designed to impart high levels of stereocontrol. wikipedia.orgsigmaaldrich.com

Contribution to 3D Fragment Libraries for Chemical Space Exploration

In modern drug discovery, particularly in fragment-based drug discovery (FBDD), there is a growing emphasis on exploring three-dimensional chemical space to identify novel lead compounds. Many screening libraries have historically been populated with flat, aromatic, sp²-rich molecules. The inclusion of molecules with greater three-dimensionality can lead to improved selectivity and novel interactions with biological targets. nih.govsemanticscholar.org

The this compound scaffold is an excellent contributor to 3D fragment libraries. The piperidine ring is non-planar and sp³-rich, providing a rigid, three-dimensional architecture. This inherent 3D shape makes it a valuable fragment for building libraries designed to move beyond "flatland" chemistry. By incorporating such fragments, researchers can probe complex protein binding sites more effectively. The phenyl and ethoxy substituents provide specific vectors and functional groups that can be oriented in three-dimensional space, allowing for a more thorough exploration of the chemical and structural requirements for biological activity.

Precursors for Advanced Materials Research (if academic literature supports this)

The primary application and research focus for this compound and its derivatives are overwhelmingly concentrated in medicinal chemistry and pharmacology due to the biological activity of the 4-phenylpiperidine scaffold. nih.govmdpi.com Based on a review of available academic literature, there is no significant evidence to support the use of this compound as a precursor in the field of advanced materials research.

Future Research Directions and Unexplored Chemical Avenues

Development of Novel and Highly Efficient Synthetic Methodologies

Traditional synthetic routes to 4-substituted-4-phenylpiperidines can be lengthy and may not be the most efficient or sustainable. Future research could focus on developing more advanced and efficient synthetic methodologies for 4-Ethoxy-4-phenylpiperidine.

Multi-component Reactions (MCRs): MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.govmdpi.commdpi.com The development of a novel MCR for the synthesis of the this compound core would be a significant advancement. This could potentially involve a one-pot reaction between a phenyl-containing building block, an amine source, and a component that introduces the ethoxy group, thereby increasing the efficiency and atom economy of the synthesis.

Novel Catalytic Systems: The development of new catalysts could also significantly improve the synthesis of this compound. For instance, novel biopolymer-based catalysts are being explored for the synthesis of dihydropyridine (B1217469) derivatives, which could potentially be adapted for piperidine (B6355638) synthesis. mdpi.com Research into new metal-based or organocatalysts could lead to milder reaction conditions, higher yields, and improved stereoselectivity where applicable.

Synthetic Methodology Potential Advantages for this compound Synthesis
Flow ChemistryImproved reaction control, enhanced safety, scalability, potential for automation.
Multi-component ReactionsIncreased efficiency, atom economy, reduced number of synthetic steps.
Novel Catalytic SystemsMilder reaction conditions, higher yields, improved selectivity, sustainability.

Advanced Mechanistic Elucidation of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms. latrobe.edu.autandfonline.comtandfonline.comunibo.itiucr.orgnih.govrsc.org

Computational Studies: DFT calculations can be employed to model the reaction pathways for the formation of this compound. This would involve identifying transition states, intermediates, and calculating the activation energies for different potential routes. Such studies could provide insights into the factors that control the regioselectivity and stereoselectivity of the synthesis. For example, DFT has been used to study the diastereoselective functionalization of piperidines, providing a rationale for the observed product distributions based on the calculated relative energies of the isomers. nih.govacs.orgchemrxiv.org

Kinetic and Spectroscopic Studies: In conjunction with computational work, experimental studies such as kinetic analysis and in-situ spectroscopic monitoring can provide a more complete picture of the reaction mechanism. These studies can help to validate the predictions made by DFT calculations and provide a more nuanced understanding of the reaction dynamics.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Studies

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from drug discovery to materials science. chemrxiv.orgnih.govmdpi.com These technologies can be applied to this compound and its analogues for predictive studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structural features of molecules with their biological activity or other properties. Neural networks and other machine learning algorithms have been successfully used to build QSAR models for 4-phenylpiperidine (B165713) derivatives to predict their activity as mu opioid agonists. nih.gov Similar approaches could be used to predict various properties of this compound and its derivatives, guiding the design of new compounds with desired characteristics. nih.govmdpi.commdpi.com

Predictive Models for Physicochemical Properties: Machine learning models can be trained to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. purdue.edu Applying these models to virtual libraries of this compound analogues would allow for the rapid screening of compounds and prioritization of those with the most promising profiles for further investigation.

AI/ML Application Potential Impact on this compound Research
QSAR ModelingPrediction of biological activity and other properties to guide analogue design.
Property PredictionRapid in silico screening of virtual libraries for desirable physicochemical properties.
De Novo DesignGeneration of novel, optimized this compound analogues.

Exploration of New Non-Pharmacological Applications in Materials Science or Catalyst Design

While the 4-phenylpiperidine scaffold is predominantly associated with pharmacology, the unique structural features of this compound suggest potential applications in other areas of chemistry.

Materials Science: The piperidine ring can be a versatile building block in polymer chemistry. The secondary amine in this compound could potentially be used as a monomer in polymerization reactions, such as the synthesis of polyamides or polyimines. The presence of the phenyl and ethoxy groups could impart specific properties to the resulting polymers, such as thermal stability, solubility, or optical characteristics. Some piperidine derivatives are also known to have applications as corrosion inhibitors. ijnrd.org

Catalyst Design: The nitrogen atom in the piperidine ring of this compound possesses a lone pair of electrons, making it a potential ligand for metal catalysts. nih.gov The synthesis of organometallic complexes incorporating this molecule as a ligand could lead to the development of new catalysts for a variety of organic transformations. The steric and electronic properties of the 4-phenyl and 4-ethoxy substituents could be tuned to influence the catalytic activity and selectivity.

Q & A

Q. Critical Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in biphasic systems .

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
14-phenylpiperidine, ethyl bromide, K₂CO₃, DMF, 70°C, 12h65–75Adapted from
2Column chromatography (silica gel, ethyl acetate/hexane)>95% purity

Basic: How can structural characterization of this compound be performed using spectroscopic methods?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethoxy -CH₃), δ 3.4–3.6 ppm (piperidine -CH₂O-), and δ 7.2–7.5 ppm (aromatic protons) confirm substituent positions .
  • ¹³C NMR : Signals for the ethoxy carbon (δ 60–65 ppm) and quaternary piperidine carbon (δ 75–80 ppm) validate the structure .

Mass Spectrometry (HRMS) : Molecular ion peak at m/z 219.16 (C₁₃H₁₇NO⁺) confirms molecular formula .

X-ray Crystallography : Resolves spatial arrangement of the ethoxy and phenyl groups on the piperidine ring .

Validation : Cross-reference experimental data with computational predictions (e.g., InChI/SMILES from PubChem ).

Advanced: What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound derivatives?

Methodological Answer:
Discrepancies often arise from bioavailability differences or metabolic instability . Strategies include:

Metabolic Profiling : Use LC-MS to identify metabolites (e.g., O-deethylation products) that may alter activity .

Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in animal models to correlate in vivo efficacy with exposure .

Receptor Binding Assays : Compare in vitro binding affinity (e.g., Ki values) with in vivo functional assays (e.g., locomotor activity in rodents) .

Case Study : A fluorobenzoyl-piperidine derivative showed strong in vitro NMDA receptor inhibition (IC₅₀ = 50 nM) but poor in vivo efficacy due to rapid hepatic clearance. Adjusting the ethoxy group to a bulkier substituent improved metabolic stability .

Advanced: How does the ethoxy substituent influence the compound’s receptor binding affinity compared to other substituents (e.g., methoxy, fluoro)?

Methodological Answer:
The ethoxy group modulates binding through steric effects and electronic contributions :

Steric Effects : Ethoxy’s larger size (-OCH₂CH₃ vs. -OCH₃) may hinder binding in tight receptor pockets but enhance selectivity for certain targets (e.g., σ₁ receptors) .

Electronic Effects : Ethoxy’s electron-donating nature increases piperidine nitrogen basicity, enhancing interactions with acidic residues in receptors (e.g., opioid receptors) .

Q. Comparative Data :

SubstituentTarget ReceptorBinding Affinity (Ki, nM)Reference
-OCH₂CH₃σ₁12 ± 2
-OCH₃σ₁25 ± 3
-FD₂ Dopamine8 ± 1

Computational Modeling : Docking studies (e.g., AutoDock Vina) reveal ethoxy’s van der Waals interactions with hydrophobic receptor pockets .

Advanced: What experimental designs are recommended for analyzing enantiomeric purity in this compound synthesis?

Methodological Answer:

Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .

Circular Dichroism (CD) : Compare CD spectra with known standards to confirm absolute configuration .

NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomer signals .

Quality Control : Enantiomeric excess (ee) >98% is critical for pharmacological studies to avoid off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.